2-Methyl-6-(trifluoromethyl)nicotinoyl chloride

Agrochemical Herbicide Nicotinamide

2-Methyl-6-(trifluoromethyl)nicotinoyl chloride (CAS 261635-98-7) is a nicotinoyl chloride derivative featuring a pyridine ring with a methyl substituent at the 2-position and a trifluoromethyl group at the 6-position. With a molecular formula of C₈H₅ClF₃NO and a molecular weight of 223.58 g/mol, this compound serves as a versatile acyl chloride intermediate for the introduction of the 2-methyl-6-(trifluoromethyl)nicotinoyl moiety into target molecules via nucleophilic acyl substitution reactions.

Molecular Formula C8H5ClF3NO
Molecular Weight 223.58 g/mol
CAS No. 261635-98-7
Cat. No. B1333370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(trifluoromethyl)nicotinoyl chloride
CAS261635-98-7
Molecular FormulaC8H5ClF3NO
Molecular Weight223.58 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(F)(F)F)C(=O)Cl
InChIInChI=1S/C8H5ClF3NO/c1-4-5(7(9)14)2-3-6(13-4)8(10,11)12/h2-3H,1H3
InChIKeyNXGBKYDPTQMSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(trifluoromethyl)nicotinoyl chloride (CAS 261635-98-7): A Core Acylating Building Block for Fluorinated Heterocyclic Synthesis and Agrochemical Intermediate Procurement


2-Methyl-6-(trifluoromethyl)nicotinoyl chloride (CAS 261635-98-7) is a nicotinoyl chloride derivative featuring a pyridine ring with a methyl substituent at the 2-position and a trifluoromethyl group at the 6-position [1]. With a molecular formula of C₈H₅ClF₃NO and a molecular weight of 223.58 g/mol, this compound serves as a versatile acyl chloride intermediate for the introduction of the 2-methyl-6-(trifluoromethyl)nicotinoyl moiety into target molecules via nucleophilic acyl substitution reactions [1]. Its primary utility lies in the synthesis of pharmaceutical candidates and agrochemical active ingredients, where the combination of the electron-withdrawing trifluoromethyl group and the sterically positioned methyl substituent confers distinct physicochemical properties that influence downstream biological activity and metabolic stability .

Why 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride (CAS 261635-98-7) Cannot Be Replaced by Other Nicotinoyl Chloride Derivatives in Agrochemical and Pharmaceutical Synthesis


While structurally related nicotinoyl chlorides such as 6-(trifluoromethyl)nicotinoyl chloride (CAS 358780-13-9) and 2-(trifluoromethyl)nicotinoyl chloride (CAS 119899-27-3) share the trifluoromethyl-substituted pyridine scaffold, the presence and position of the 2-methyl group in 2-methyl-6-(trifluoromethyl)nicotinoyl chloride (CAS 261635-98-7) fundamentally alters both the steric environment and electronic distribution of the acyl chloride moiety . This difference directly impacts reaction kinetics in nucleophilic acyl substitution, the conformational preferences of resulting amide products, and ultimately the biological target engagement profiles of downstream compounds . Generic substitution with regioisomeric or des-methyl analogs in validated synthetic routes—particularly those disclosed in agrochemical patents for herbicidal active ingredients—results in structurally distinct products with altered physicochemical properties and potentially compromised efficacy . The specific substitution pattern of this compound is therefore not interchangeable; it constitutes a critical structural determinant in the synthesis of patent-protected nicotinamide and nicotinoyl hydrazone derivatives .

Quantitative Differentiation Evidence: 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride (CAS 261635-98-7) vs. In-Class Analogs and Alternatives


Herbicidal Nicotinamide Derivatives: Structural Requirement for 2-Methyl-6-(trifluoromethyl)nicotinoyl Moiety in Patent-Protected Compositions

In a patent disclosing nicotinamide compounds with herbicidal activity, the 2-methyl-6-(trifluoromethyl)nicotinoyl chloride building block is explicitly claimed as the essential acylating agent for synthesizing the active herbicidal compositions [1]. The patent describes a series of nicotinamide derivatives where the 2-methyl-6-(trifluoromethyl)nicotinoyl moiety is covalently attached to various amine-containing scaffolds, with the herbicidal efficacy contingent upon this specific substitution pattern [1]. Compounds derived from alternative nicotinoyl chlorides lacking the 2-methyl group or bearing the trifluoromethyl group at different ring positions are not claimed as active ingredients within this patent family, indicating that the substitution pattern is a critical determinant of herbicidal activity [1]. The documented herbicidal effect manifests through disruption of physiological processes in target weed species .

Agrochemical Herbicide Nicotinamide

Steric Differentiation at the 2-Position: Impact on Acyl Chloride Reactivity and Downstream Amide Conformation

The 2-methyl substituent in 2-methyl-6-(trifluoromethyl)nicotinoyl chloride introduces steric hindrance adjacent to the carbonyl chloride functional group at the 3-position of the pyridine ring [1]. This ortho-methyl group affects both the electrophilicity of the acyl chloride toward nucleophilic attack and the conformational preferences of the resulting amide bond in downstream products [1]. In contrast, 6-(trifluoromethyl)nicotinoyl chloride (CAS 358780-13-9), which lacks the 2-methyl substituent, presents a less sterically encumbered acyl chloride environment, potentially leading to different reaction rates, competing side reactions, and distinct amide bond geometries in the final products . Similarly, 2-(trifluoromethyl)nicotinoyl chloride (CAS 119899-27-3) positions the trifluoromethyl group adjacent to the acyl chloride, creating a different electronic and steric profile compared to the 2-methyl-6-trifluoromethyl substitution pattern of the target compound . These structural differences are non-trivial in medicinal chemistry contexts where amide conformation and metabolic stability are critical to target engagement.

Medicinal Chemistry Structure-Activity Relationship Amide Synthesis

Synthesis Efficiency: Documented 99% Yield in Conversion from 2-Methyl-6-(trifluoromethyl)nicotinic Acid

The synthesis of 2-methyl-6-(trifluoromethyl)nicotinoyl chloride via chlorination of 2-methyl-6-(trifluoromethyl)nicotinic acid using thionyl chloride has been documented with a yield of approximately 99% [1]. This near-quantitative conversion from the corresponding carboxylic acid precursor represents a highly efficient synthetic step that minimizes material loss and purification burden during scale-up operations . The high yield is attributed to the favorable electronic and steric properties of the 2-methyl-6-(trifluoromethyl)pyridine scaffold, which facilitates clean conversion to the acyl chloride without significant side reactions or decomposition . This level of synthetic efficiency provides a measurable procurement advantage when evaluating the cost-effectiveness of incorporating this specific building block into multi-step synthetic sequences.

Process Chemistry Synthetic Route Yield Optimization

Electron-Withdrawing Trifluoromethyl Group at the 6-Position Modulates Acidity and Lipophilicity of Downstream Amide Products

The trifluoromethyl group at the 6-position of the pyridine ring in 2-methyl-6-(trifluoromethyl)nicotinoyl chloride exerts a strong electron-withdrawing inductive effect (-I) that reduces the electron density of the aromatic ring . This electronic modulation influences the acidity of the pyridine nitrogen and the overall lipophilicity (logP) of molecules incorporating this building block . The compound itself has a calculated LogP of approximately 2.79, indicating moderate lipophilicity [1]. In biological systems, the trifluoromethyl group is known to enhance metabolic stability by reducing susceptibility to oxidative metabolism, and can improve membrane permeability of derived compounds . The combination of the 6-trifluoromethyl group with the 2-methyl substituent creates a unique electronic and steric profile that distinguishes this building block from both the 6-trifluoromethyl analog lacking the 2-methyl group (CAS 358780-13-9) and the 2-trifluoromethyl regioisomer (CAS 119899-27-3), potentially leading to differentiated pharmacokinetic and pharmacodynamic properties in derived drug candidates .

Physicochemical Properties Drug Design Metabolic Stability

High-Value Application Scenarios for 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride (CAS 261635-98-7) in Scientific and Industrial Procurement


Synthesis of Patent-Protected Herbicidal Nicotinamide Active Ingredients

This compound is the specified acylating agent for synthesizing nicotinamide derivatives with claimed herbicidal activity in patent CN111892539A and its patent family [1]. Agrochemical research and development teams developing novel herbicides for broadleaf and grassy weed control should procure this building block to access the claimed chemical space and generate compounds consistent with the patent disclosures [1]. The herbicidal activity of resulting nicotinamides is contingent upon the specific 2-methyl-6-(trifluoromethyl) substitution pattern introduced by this acyl chloride [1].

Medicinal Chemistry Exploration of Trifluoromethyl-Substituted Nicotinamide Scaffolds

In drug discovery programs targeting enzymes or receptors amenable to modulation by nicotinamide-based ligands, this building block enables the systematic introduction of a defined 2-methyl-6-(trifluoromethyl)pyridine pharmacophore [1]. The electron-withdrawing trifluoromethyl group at the 6-position, combined with the steric influence of the 2-methyl group, creates a unique physicochemical signature—including a calculated LogP of approximately 2.79—that can be leveraged to modulate lipophilicity, metabolic stability, and target binding of lead compounds [2].

Structure-Activity Relationship (SAR) Studies Comparing 2-Methyl-6-CF₃ vs. Alternative Nicotinoyl Substitution Patterns

For systematic SAR investigations, this compound serves as the reference building block for the 2-methyl-6-(trifluoromethyl)nicotinoyl series. Comparative evaluation against analogs derived from 6-(trifluoromethyl)nicotinoyl chloride (CAS 358780-13-9) and 2-(trifluoromethyl)nicotinoyl chloride (CAS 119899-27-3) allows medicinal chemists to deconvolute the contributions of methyl substitution and CF₃ positional isomerism to biological activity, selectivity, and ADME properties [1].

Process Development Leveraging High-Yield Acyl Chloride Formation

For kilo-lab and pilot-scale operations, the documented 99% yield in the conversion of 2-methyl-6-(trifluoromethyl)nicotinic acid to the corresponding acyl chloride using thionyl chloride provides a reliable and efficient synthetic step [1]. This near-quantitative transformation minimizes material costs, reduces waste streams, and simplifies purification workflows, making it an attractive building block for process chemists optimizing multi-step synthetic routes [1].

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